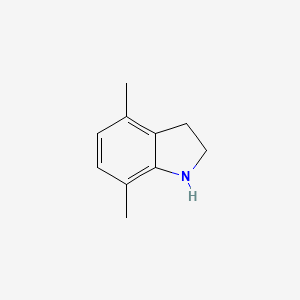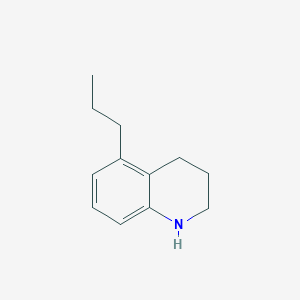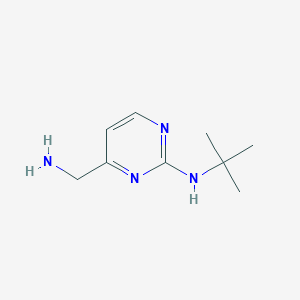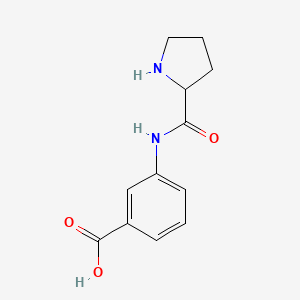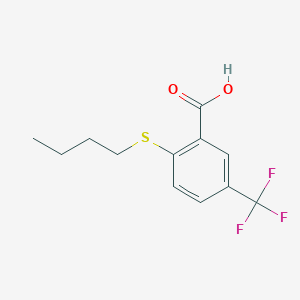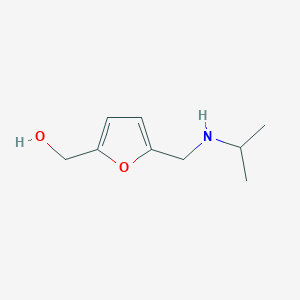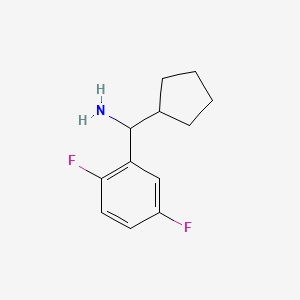![molecular formula C12H21IO B13322518 {[(2-Iodocyclopentyl)oxy]methyl}cyclohexane](/img/structure/B13322518.png)
{[(2-Iodocyclopentyl)oxy]methyl}cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2-Iodocyclopentyl)oxy]methyl}cyclohexane is an organic compound with the molecular formula C12H21IO It is characterized by the presence of an iodocyclopentyl group attached to a cyclohexane ring via an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Iodocyclopentyl)oxy]methyl}cyclohexane typically involves the reaction of cyclopentanol with iodine to form 2-iodocyclopentanol. This intermediate is then reacted with cyclohexylmethanol under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{[(2-Iodocyclopentyl)oxy]methyl}cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the iodocyclopentyl group to a cyclopentyl group.
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent like ethanol or acetone.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentanoic acid.
Reduction: Formation of {[(2-Cyclopentyl)oxy]methyl}cyclohexane.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
{[(2-Iodocyclopentyl)oxy]methyl}cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {[(2-Iodocyclopentyl)oxy]methyl}cyclohexane involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- {[(2-Bromocyclopentyl)oxy]methyl}cyclohexane
- {[(2-Chlorocyclopentyl)oxy]methyl}cyclohexane
- {[(2-Fluorocyclopentyl)oxy]methyl}cyclohexane
Uniqueness
{[(2-Iodocyclopentyl)oxy]methyl}cyclohexane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions, making this compound particularly interesting for research in medicinal chemistry and material science.
Properties
Molecular Formula |
C12H21IO |
|---|---|
Molecular Weight |
308.20 g/mol |
IUPAC Name |
(2-iodocyclopentyl)oxymethylcyclohexane |
InChI |
InChI=1S/C12H21IO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h10-12H,1-9H2 |
InChI Key |
RCIDPCYIIZBOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2CCCC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


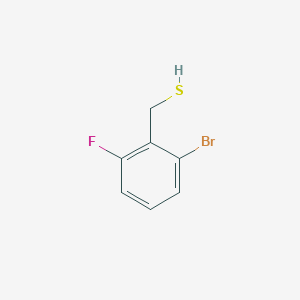
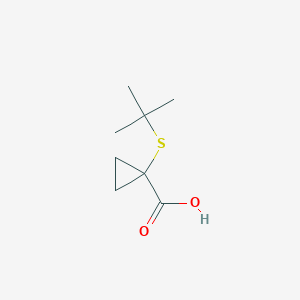

![2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13322482.png)
![(3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B13322485.png)
![5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13322489.png)
